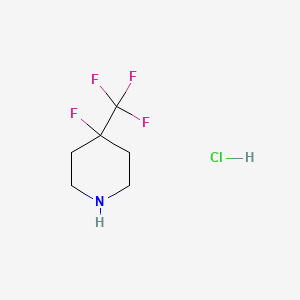

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride

Description

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a fluorine atom and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. This structural motif enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-fluoro-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N.ClH/c7-5(6(8,9)10)1-3-11-4-2-5;/h11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZNYYPRVMLFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241140-83-8 | |

| Record name | 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride requires simultaneous introduction of fluorine and a trifluoromethyl group at the 4-position of the piperidine ring. Key challenges include steric hindrance, regioselectivity, and maintaining stability under reactive conditions. Three primary approaches emerge:

- Ring Construction with Pre-Substituted Moieties : Building the piperidine core from precursors already containing the trifluoromethyl and fluorine groups.

- Post-Ring Functionalization : Introducing fluorine and trifluoromethyl groups sequentially onto a preformed piperidine scaffold.

- Radical-Mediated Trifluoromethylation : Utilizing radical chemistry to install the trifluoromethyl group.

Detailed Preparation Methods

Ring Construction via Cyclization Reactions

This method involves synthesizing the piperidine ring from linear precursors containing the desired substituents.

Example Protocol :

- Starting Material : 1,5-Diaminopentane derivative with a trifluoromethyl ketone intermediate.

- Cyclization : React with a fluorinating agent (e.g., Selectfluor®) under basic conditions to form the piperidine ring while introducing fluorine.

- Salt Formation : Treat the free base with hydrochloric acid in ethanol to yield the hydrochloride salt.

Reaction Conditions :

- Solvent : Dichloromethane or tetrahydrofuran.

- Temperature : 0–25°C for cyclization; room temperature for salt formation.

- Yield : ~40–60% (estimated based on analogous reactions).

Advantages :

Sequential Functionalization of Piperidine

This two-step approach modifies a preformed piperidine scaffold.

Step 1: Trifluoromethylation at the 4-Position

Reagents :

- Trifluoromethyl copper (CuCF₃) or trifluoromethyl iodide (CF₃I).

- Catalyst: Palladium(II) acetate or copper(I) iodide.

Procedure :

- React 4-bromopiperidine with CF₃I in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) in DMF at 80°C.

- Purify via column chromatography to isolate 4-(trifluoromethyl)piperidine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 50–70% (theoretical) |

Step 2: Fluorination at the 4-Position

Reagents :

- Fluorinating agents: Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

Procedure :

- Dissolve 4-(trifluoromethyl)piperidine in acetonitrile.

- Add Selectfluor® (1.2 equiv) and heat to 60°C for 6 hours.

- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Fluorination Yield | 60–75% |

| Purity (HPLC) | >95% |

Final Salt Formation :

Treat the fluorinated product with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Radical Trifluoromethylation

This advanced method employs radical chemistry for trifluoromethyl group installation.

Reagents :

- Trifluoromethyl source: CF₃SO₂Na (Langlois’ reagent).

- Initiator: tert-Butyl hydroperoxide (TBHP).

Procedure :

- Generate CF₃ radicals via oxidation of CF₃SO₂Na with TBHP in water.

- React with 4-fluoropiperidine under UV light to form 4-fluoro-4-(trifluoromethyl)piperidine.

- Isolate and convert to hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Radical Stability | Moderate |

| Yield | 30–45% |

Challenges :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems enhance efficiency:

Process Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 30 minutes |

| Temperature | 80°C |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ring Construction | 40–60 | 90–95 | High | Moderate |

| Sequential Functionalization | 50–75 | 95–98 | Moderate | High |

| Radical Chemistry | 30–45 | 85–90 | Low | Low |

Recommendations :

Critical Reaction Parameters

Solvent Selection

- Polar Aprotic Solvents (DMF, DMSO): Enhance trifluoromethylation rates but may complicate purification.

- Ether Solvents (THF, Dioxane): Favor fluorination steps with minimal side reactions.

Temperature Control

- Fluorination proceeds optimally at 60–80°C.

- Cyclization requires lower temperatures (0–25°C) to prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine rings.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a piperidine core substituted with both fluorine and trifluoromethyl groups. These substitutions enhance its reactivity and stability, making it a valuable building block in organic synthesis. The mechanism of action primarily involves interactions with biological molecules, where the fluorine and trifluoromethyl groups can form strong interactions with active sites on enzymes and receptors, leading to modulation of their activity.

Chemistry

- Building Block for Synthesis : 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is utilized as a precursor in the synthesis of more complex fluorinated organic compounds. Its unique chemical properties facilitate the development of novel materials and pharmaceuticals .

Biology

- Enzyme Inhibition Studies : The compound is employed in research focused on enzyme inhibition. It has shown potential in modulating the activity of various enzymes, particularly those involved in inflammatory processes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) .

- Receptor Binding : Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions, which is crucial for understanding various physiological processes.

Medicine

- Drug Development : There is growing interest in this compound for its potential therapeutic applications. It is being investigated for its effects on metabolic stability and bioavailability in drug design.

- Anticancer Research : Studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Industry

- Agrochemicals : The compound's properties are leveraged in the development of agrochemicals, enhancing the effectiveness of pesticides and herbicides due to its unique chemical structure.

- Material Science : Its stability and reactivity make it suitable for creating advanced materials with enhanced thermal and chemical resistance .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring or substituents significantly impact biological activity. For example:

| Compound Variant | Activity (IC50/µM) | Notes |

|---|---|---|

| 4-Fluoro variant | 10.4 (AChE) | Moderate acetylcholinesterase inhibition |

| Trifluoromethyl variant | 5.4 (BChE) | Enhanced butyrylcholinesterase inhibition |

| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |

These findings suggest that the trifluoromethyl group enhances binding affinity to target enzymes while influencing solubility and metabolic stability .

Case Studies

Several notable studies have explored the applications of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride:

Anticancer Activity

A study evaluated related fluorinated piperidines against MCF-7 breast cancer cells, revealing significant cytotoxicity with IC50 values ranging from 5 to 20 µM. This indicates that further optimization could enhance anticancer efficacy .

Inflammatory Models

In vivo models demonstrated that compounds with similar structural features reduced inflammation markers, positioning this compound as a candidate for anti-inflammatory drug development .

Antimicrobial Activity

High-throughput screening identified analogs with potent activity against Mycobacterium tuberculosis, indicating that structural modifications can yield compounds with significant antibacterial properties .

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect on molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride with key analogs:

*Note: The molecular formula and weight for the target compound are inferred from analogs and may vary depending on substitution patterns.

Key Observations:

- Lipophilicity : The trifluoromethyl group increases lipophilicity in all analogs, improving membrane permeability .

- Thermal Stability : 4-(Trifluoromethyl)piperidine HCl has a defined melting point (155–159°C), while analogs with bulkier substituents (e.g., phenyl groups) lack such data .

- Synthetic Complexity: Compounds with phenyl substituents (e.g., 4-(4-Trifluoromethylphenoxy)piperidine HCl) require multi-step syntheses involving pyridine intermediates .

Biological Activity

4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the trifluoromethyl group, influence its interaction with biological targets, making it a subject of interest for various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula for 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is . The presence of the trifluoromethyl group () significantly alters the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Physical Properties

- Molecular Weight : 202.62 g/mol

- Melting Point : Not specified in available literature.

- Solubility : Generally soluble in organic solvents; aqueous solubility may vary based on pH and concentration.

The biological activity of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. This interaction can modulate signaling pathways relevant to neurological functions and other physiological processes. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .

Antimicrobial and Anticancer Properties

Research has indicated that fluorinated piperidine derivatives may exhibit antimicrobial and anticancer properties. These activities are often linked to their ability to disrupt cellular processes or inhibit specific enzymes involved in cell proliferation:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group may increase the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity against pathogens.

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Case Studies

-

Inhibition of Acetylcholinesterase :

A study evaluated the inhibitory effects of several fluorinated piperidines on AChE activity. The results indicated that 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride exhibited significant inhibition with an IC50 value comparable to known AChE inhibitors . -

Anticancer Efficacy :

In a xenograft model of ovarian cancer, a related fluorinated compound demonstrated tumor regression and improved survival rates in treated mice. This suggests potential applications in cancer therapy, although direct studies on 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride are still needed .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride | Antimicrobial, Anticancer | AChE inhibition, receptor modulation |

| 4-(Trifluoromethyl)piperidine | Moderate AChE inhibition | Similar mechanisms as above |

| 4-(3,4-Difluorophenyl)piperidine | Anticancer | Targeting specific cancer pathways |

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of fluorinated piperidine derivatives typically involves nucleophilic fluorination or trifluoromethylation. For example, trifluoromethyl groups can be introduced via copper-mediated cross-coupling reactions, while fluorination may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) . A common approach involves:

- Step 1 : Piperidine ring formation via cyclization of a precursor amine.

- Step 2 : Simultaneous or sequential introduction of fluorine and trifluoromethyl groups under controlled pH and temperature.

- Step 3 : Hydrochloride salt formation through acidification (e.g., HCl in ethanol) .

Optimization : Reaction yields (e.g., 71–83% in related compounds) depend on solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

Key techniques include:

- NMR Spectroscopy : H and F NMR confirm substituent positions and fluorine environments. For example, F NMR can distinguish between -CF and -F groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) and detects impurities .

- Infrared Spectroscopy (IR) : Peaks near 1100–1250 cm indicate C-F and CF vibrations .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry in solid-state forms .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store under inert gas (argon) at -20°C to prevent hygroscopic degradation .

- Reactivity : Avoid strong oxidizers and moisture. Stability tests (e.g., accelerated aging at 40°C/75% RH) can assess shelf life .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions between predicted and observed NMR/IR peaks often arise from:

- Conformational Isomerism : Use variable-temperature NMR to identify dynamic interconversions .

- Impurity Signals : Compare with reference spectra (e.g., NIST Chemistry WebBook) or isolate via preparative HPLC .

- Crystal Packing Effects : XRD analysis distinguishes true structural anomalies from experimental artifacts .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for trifluoromethylation efficiency .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How should researchers design pharmacological studies to evaluate bioactivity?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Fluorinated piperidines often target CNS receptors .

- ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assay) .

- In Vivo Models : Use rodent models (e.g., tail-flick test) to evaluate analgesic potential, with dose-response curves (1–100 mg/kg) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Q. How can computational tools aid in predicting the compound’s reactivity and metabolic pathways?

- DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization using Gaussian or ORCA software .

- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic stability, logP, and blood-brain barrier permeability .

- Molecular Docking : Simulate interactions with target proteins (e.g., dopamine receptors) to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.